REACTION_CXSMILES
|
C([O:3][C:4](=[O:26])[C:5]1[CH:10]=[C:9]([N:11]2[C:16](=[O:17])[CH:15]=[C:14]([C:18]([F:21])([F:20])[F:19])[N:13]([CH3:22])[C:12]2=[O:23])[C:8]([F:24])=[CH:7][C:6]=1[Cl:25])C>C(Cl)Cl>[Cl:25][C:6]1[CH:7]=[C:8]([F:24])[C:9]([N:11]2[C:16](=[O:17])[CH:15]=[C:14]([C:18]([F:19])([F:21])[F:20])[N:13]([CH3:22])[C:12]2=[O:23])=[CH:10][C:5]=1[C:4]([OH:26])=[O:3]
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Name
|
2-Chloro-5-(3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl)-4-fluoro-benzoic acid ethyl ester
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Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=C(C=C(C(=C1)N1C(N(C(=CC1=O)C(F)(F)F)C)=O)F)Cl)=O
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
|
ice water
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Type
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CUSTOM
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Details
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The reaction mixture was stirred for three hours at this temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
borontribromide (10 g) was added dropwise at ambient temperature
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Type
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EXTRACTION
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Details
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The resulting mixture was extracted with ethyl acetate
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Type
|
WASH
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Details
|
The organic phase was washed with brine (×3)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous Na2SO4
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Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
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Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=C(C(=C1)F)N1C(N(C(=CC1=O)C(F)(F)F)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |